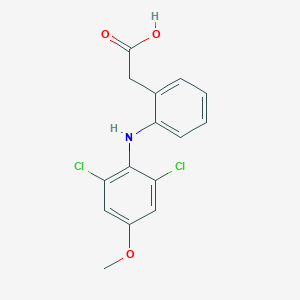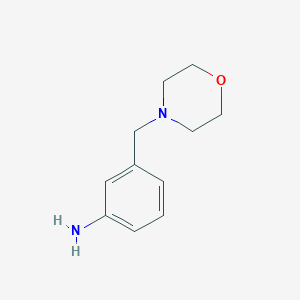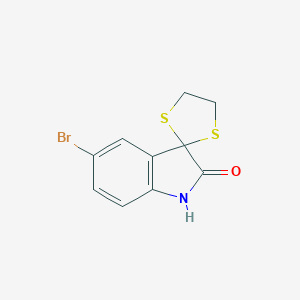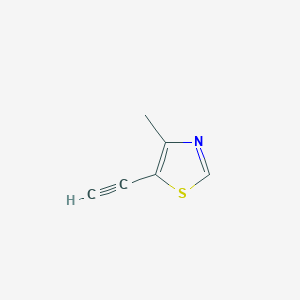
2-ethenyl-6-methoxyphenol
Descripción general
Descripción
Phenol, 2-ethenyl-6-methoxy- is an organic compound with the molecular formula C9H10O2 It is a derivative of phenol, characterized by the presence of an ethenyl group at the 2-position and a methoxy group at the 6-position on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol, 2-ethenyl-6-methoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 2-methoxyphenol, the ethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of phenolic compounds often involves the extraction from natural sources or the chemical synthesis from simpler aromatic compounds. The specific industrial methods for producing Phenol, 2-ethenyl-6-methoxy- may include the use of advanced catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 2-ethenyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenol, 2-ethenyl-6-methoxy- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenol, 2-ethenyl-6-methoxy- involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage . The compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Phenol, 2-ethenyl-6-methoxy- can be compared with other similar compounds such as:
Phenol, 2-methoxy- (Guaiacol): Both compounds have a methoxy group, but Phenol, 2-ethenyl-6-methoxy- has an additional ethenyl group, which imparts different chemical properties.
Phenol, 2,6-dimethoxy-: This compound has two methoxy groups, which can influence its reactivity and applications.
Phenol, 4-methoxy- (Anisole): Anisole has a methoxy group at the para position, leading to different substitution patterns and reactivity compared to Phenol, 2-ethenyl-6-methoxy-.
These comparisons highlight the unique structural features and reactivity of Phenol, 2-ethenyl-6-methoxy-, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
120550-69-8 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6,10H,1H2,2H3 |
Clave InChI |
ZMAYRLMREZOVLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=C |
SMILES canónico |
COC1=CC=CC(=C1O)C=C |
| 120550-69-8 | |
Sinónimos |
Phenol, 2-ethenyl-6-methoxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)










